molecular formula C22H22N2O3S B2929333 1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-66-8

1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2929333
CAS No.: 899910-66-8
M. Wt: 394.49
InChI Key: UGPPYIGCEUPODJ-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a heterocyclic compound featuring a 1,4-diazaspiro[4.4]non-3-ene-2-thione core. Key structural attributes include:

  • 3,5-Dimethoxyphenyl group at position 3, introducing electron-donating methoxy groups that enhance solubility and influence electronic properties.
  • Spiro[4.4] ring system, which imposes conformational constraints due to its fused bicyclic structure.
  • Thione functional group at position 2, offering reactivity for nucleophilic addition or coordination chemistry.

The compound’s synthesis and structural characterization likely employ crystallographic tools like SHELX for refinement, given its prevalence in small-molecule crystallography . Its conformational analysis may utilize Cremer-Pople puckering parameters to quantify ring non-planarity .

Properties

IUPAC Name

[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-26-17-12-16(13-18(14-17)27-2)19-21(28)24(22(23-19)10-6-7-11-22)20(25)15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPPYIGCEUPODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the core spiro structure, followed by the introduction of benzoyl and dimethoxyphenyl groups under controlled conditions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic framework. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced spirocyclic derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or dimethoxyphenyl groups, often using reagents like sodium hydride or alkyl halides.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions, leading to the formation of novel spirocyclic compounds.

Scientific Research Applications

1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has been explored for its applications in various scientific research areas:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding, contributing to the understanding of biochemical pathways.

    Medicine: Preliminary studies suggest potential pharmacological properties, including anti-inflammatory and antimicrobial activities, making it a subject of interest in drug discovery and development.

    Industry: Its chemical reactivity and stability under various conditions make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets and influencing various physiological processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are selected for comparison based on shared diazaspiro-thione cores and substituent variations:

Property Target Compound 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Core Structure 1,4-Diazaspiro[4.4]non-3-ene-2-thione 1,4-Diazaspiro[4.4]non-3-ene-2-thione 1,4-Diazaspiro[4.5]dec-3-ene-2-thione
Substituent at Position 1 Benzoyl (C₆H₅CO-) 3,4-Dichlorobenzoyl (Cl₂C₆H₃CO-) 4-Methoxybenzoyl (CH₃OC₆H₄CO-)
Substituent at Position 3 3,5-Dimethoxyphenyl (CH₃O)₂C₆H₃- Phenyl (C₆H₅-) 3-Methylphenyl (CH₃C₆H₄-)
Molecular Formula Not explicitly reported (inferred: ~C₂₃H₂₂N₂O₃S) C₂₀H₁₆Cl₂N₂OS C₂₃H₂₄N₂O₂S
Molecular Weight ~414.5 g/mol ~413.3 g/mol 392.5 g/mol
Spiro Ring Size [4.4] [4.4] [4.5]

Impact of Substituents on Properties

  • Electron-Donating vs. In contrast, the dichlorobenzoyl group in introduces electron-withdrawing effects, likely reducing solubility but improving stability against nucleophilic attack. The 4-methoxybenzoyl group in balances moderate electron donation with steric bulk.
  • Steric and Conformational Effects :

    • The spiro[4.4] system in the target compound and imposes greater ring strain and rigidity compared to the spiro[4.5] system in , which allows for more conformational flexibility .
    • The 3-methylphenyl group in introduces steric hindrance that may restrict rotational freedom, whereas the target compound’s 3,5-dimethoxyphenyl group offers symmetrical substitution, minimizing steric clashes.

Reactivity and Functional Group Interactions

  • Thione Reactivity :
    • All three compounds feature a thione group, but electronic modulation by substituents alters its reactivity. The electron-rich environment in the target compound may favor electrophilic substitution, while the dichlorinated analog could exhibit enhanced nucleophilic susceptibility.
  • Spiro Ring Puckering: Cremer-Pople analysis (e.g., puckering amplitude $ q $ and phase angle $ \phi $) would quantify differences in non-planarity between spiro[4.4] and spiro[4.5] systems . The larger ring in may exhibit reduced puckering amplitude compared to the target compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione?

  • Methodological Answer : A Pd(0)-catalyzed cross-coupling reaction, similar to the synthesis of 1,4-bis[(3,5-dimethoxyphenyl)ethanone], could be adapted. Use Pd(PPh₃)₄ as a catalyst with copper iodide as a co-catalyst in triethylamine to facilitate C–C bond formation. Ensure strict control of reaction temperature (e.g., 80–100°C) and inert atmosphere to minimize side reactions .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Collect data at low temperatures (e.g., 173 K) to reduce thermal motion artifacts. Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and torsion angles. For example, bond angles like C1–C6–C1’ (121.49°) and dihedral angles between aromatic rings (7.96–13.32°) can be resolved .

Q. What role do the 3,5-dimethoxyphenyl substituents play in crystal packing?

  • Methodological Answer : The methoxy groups engage in C–H···O hydrogen bonds, forming molecular ribbons along the a-axis. These interactions stabilize a herringbone packing motif, as observed in structurally similar compounds. Compare packing diagrams to identify π-π stacking distances (typically 3.5–4.0 Å) and intermolecular interactions .

Advanced Research Questions

Q. How can conformational analysis of the spiro ring system be performed?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For the 1,4-diazaspiro[4.4]non-3-ene system, calculate the puckering amplitude (q) and phase angle (φ) using atomic coordinates from SC-XRD data. Compare with reference values for similar spiro compounds (e.g., q ≈ 0.5 Å, φ ≈ 30° for five-membered rings) to assess strain .

Q. How should researchers address contradictions in crystallographic data refinement (e.g., high R-factors or twinning)?

  • Methodological Answer : For high R-factors (>0.05), re-examine absorption corrections or anisotropic displacement parameters. If twinning is suspected (common in monoclinic systems), use SHELXL’s TWIN command with a BASF parameter to model twin domains. Validate refinement stability using Hamilton’s R-factor ratio test .

Q. What strategies are effective for comparative analysis of molecular networks in related spiro compounds?

  • Methodological Answer : Compare crystal structures of regioisomers (e.g., 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene vs. 1,4-bis[(3,5-dimethoxyphenyl)ethanone]) using Mercury software. Analyze differences in symmetry (space group P21/a vs. P2₁/c), unit cell parameters (a, b, c), and packing efficiency (density Dx ≈ 1.26–1.30 Mg/m³) .

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